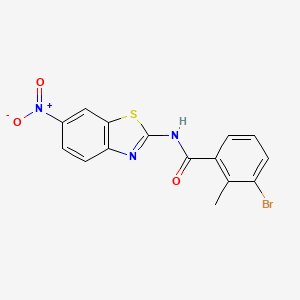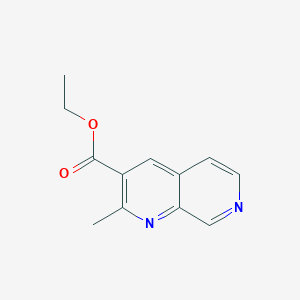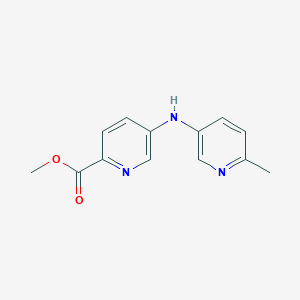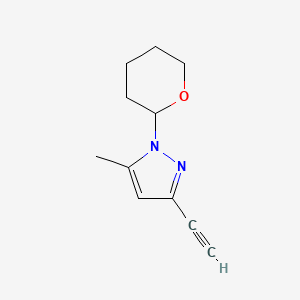
3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes an ethynyl group, a methyl group, and a tetrahydropyran ring attached to a pyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent functionalization introduces the ethynyl and methyl groups, followed by the attachment of the tetrahydropyran moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Addition: Addition reactions may involve the use of organometallic reagents such as Grignard reagents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted pyrazoles or ethers.
Addition: Creation of new carbon-carbon bonds leading to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 3-Ethynyl-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in conjugation reactions, while the pyrazole core can bind to enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: Binding to receptors can trigger signaling cascades that influence cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-Ethynyl-5-methyl-1H-pyrazole: Lacks the tetrahydropyran ring.
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the ethynyl group.
3-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Different position of the ethynyl group.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-ethynyl-5-methyl-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C11H14N2O/c1-3-10-8-9(2)13(12-10)11-6-4-5-7-14-11/h1,8,11H,4-7H2,2H3 |
InChI-Schlüssel |
WWESMGMDHBEHLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2CCCCO2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


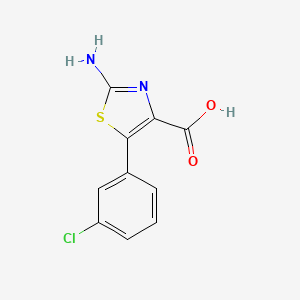
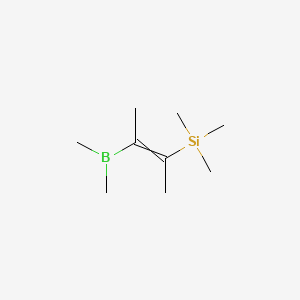
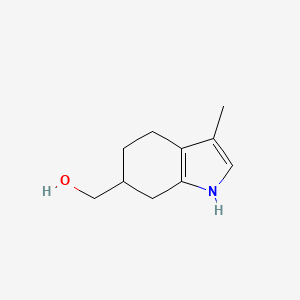
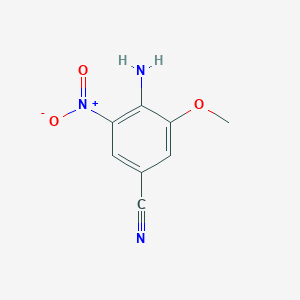
![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)
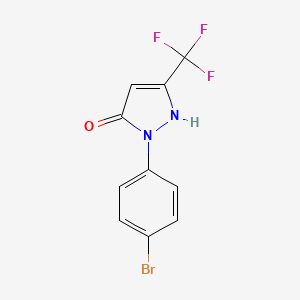

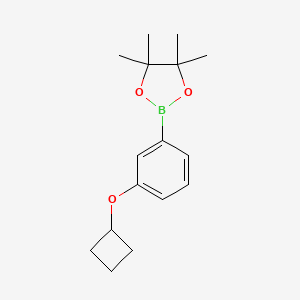
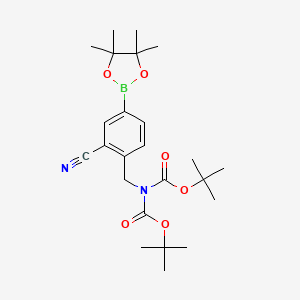
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)
